REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][c:5]2[cH:6][cH:7][nH:8][c:9]2[cH:10][cH:11]1.[CH3:14][N:15]1[CH2:16][CH2:17][C:18](=[O:21])[CH2:19][CH2:20]1.[CH3:23][OH:24].[K+:13].[OH-:12].[OH2:22]>>[C:1](#[N:2])[c:3]1[cH:4][c:5]2[c:6]([C:18]3=[CH:17][CH2:16][N:15]([CH3:14])[CH2:20][CH2:19]3)[cH:7][nH:8][c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc2[nH]ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCC(=O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CN1CC=C(c2c[nH]c3ccc(C#N)cc23)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |